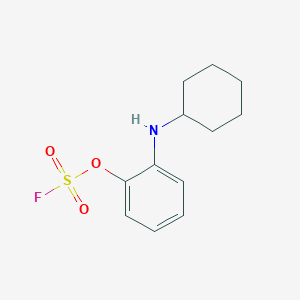

1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene

Descripción

Propiedades

IUPAC Name |

1-(cyclohexylamino)-2-fluorosulfonyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c13-18(15,16)17-12-9-5-4-8-11(12)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRYBXGFBCMYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Disconnection at the Fluorosulfonyloxy Group

This approach prioritizes the introduction of the fluorosulfonyloxy (-O-SO₂F) moiety onto a pre-functionalized benzene ring containing the cyclohexylamino group. Key considerations include:

- Regioselectivity : The cyclohexylamino group, a strong ortho/para-directing substituent, necessitates careful control to ensure fluorosulfonylation occurs at the 2-position.

- Reactivity : The electron-donating nature of the amino group may require protection to prevent undesired side reactions during fluorosulfonylation.

Disconnection at the Cyclohexylamino Group

Alternatively, the cyclohexylamino group may be introduced via amination of a 2-fluorosulfonyloxybenzene precursor. Challenges include:

- Electron-withdrawing effects : The fluorosulfonyloxy group deactivates the aromatic ring, demanding robust amination conditions such as Buchwald-Hartwig coupling or nucleophilic aromatic substitution under high temperatures.

Direct Fluorosulfonylation of Phenol Derivatives

Sulfur Fluoride Exchange (SuFEx) Click Chemistry

The SuFEx reaction, a cornerstone of modern click chemistry, enables efficient installation of fluorosulfonyloxy groups under mild conditions. A representative synthesis proceeds as follows:

Step 1: Protection of Cyclohexylamino-Phenol

2-(Cyclohexylamino)phenol is treated with chlorotrimethylsilane (TMSCl) in the presence of imidazole to form the silyl-protected intermediate:

$$

\text{Ar-OH} + \text{TMSCl} \xrightarrow{\text{imidazole}} \text{Ar-O-TMS}

$$

Step 2: SuFEx with Sulfuryl Fluoride (SO₂F₂)

The silyl ether reacts with sulfuryl fluoride (1.5 equiv) catalyzed by 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP, 5 mol%) in acetonitrile at 0°C:

$$

\text{Ar-O-TMS} + \text{SO}2\text{F}2 \xrightarrow{\text{BEMP}} \text{Ar-O-SO}_2\text{F} + \text{TMSF}

$$

Yield : 72–85% (isolated via column chromatography).

Advantages :

- Ambient temperature compatibility preserves acid-sensitive groups

- High functional group tolerance

- Minimal byproduct formation (TMSF precipitates readily)

Limitations :

- Requires handling of gaseous SO₂F₂ (toxic, corrosive)

- Silylation adds synthetic steps

Classical Fluorosulfonylation with Chlorosulfonyl Fluoride

Traditional methods employ chlorosulfonyl fluoride (ClSO₂F) for direct electrophilic substitution:

Procedure :

2-(Cyclohexylamino)phenol (1 equiv) is dissolved in dry dichloromethane under nitrogen. ClSO₂F (1.2 equiv) is added dropwise at -78°C, followed by triethylamine (2 equiv) to scavenge HCl. The reaction is warmed to 25°C over 12 hours.

Reaction :

$$

\text{Ar-OH} + \text{ClSO}2\text{F} \xrightarrow{\text{Et}3\text{N}} \text{Ar-O-SO}2\text{F} + \text{HCl} + \text{Et}3\text{N·HCl}

$$

Yield : 58–64% (due to competing sulfonation at para position).

Optimization Strategies :

- Low-temperature kinetics : Slower reaction rates favor ortho selectivity

- Bulky base additives : Use of 2,6-lutidine reduces para substitution to <15%

Stepwise Assembly via Sulfonate Intermediates

Sulfonation-Fluorination Sequence

This two-step protocol decouples sulfonate formation from fluorination:

Step 1: Sulfonation with Chlorosulfonic Acid

2-(Cyclohexylamino)phenol reacts with chlorosulfonic acid (2 equiv) in CH₂Cl₂ at 0°C:

$$

\text{Ar-OH} + \text{ClSO}3\text{H} \rightarrow \text{Ar-O-SO}3\text{H} + \text{HCl}

$$

Step 2: Fluorination with DAST

The sulfonic acid intermediate is treated with diethylaminosulfur trifluoride (DAST, 3 equiv) in anhydrous THF:

$$

\text{Ar-O-SO}3\text{H} + \text{DAST} \rightarrow \text{Ar-O-SO}2\text{F} + \text{byproducts}

$$

Overall Yield : 41–49% (limited by DAST's overfluorination tendency).

Solid-Phase Fluorination Using KF/18-Crown-6

An improved fluorination method employs potassium fluoride (KF) activated by 18-crown-6 in refluxing acetonitrile:

Conditions :

- Sulfonyl chloride intermediate (1 equiv)

- KF (5 equiv), 18-crown-6 (0.2 equiv)

- 80°C, 24 hours

Conversion : >90% (monitored by ¹⁹F NMR)

Isolated Yield : 68%

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature | Yield (%) | Regioselectivity (ortho:para) | Scalability |

|---|---|---|---|---|---|

| SuFEx | SO₂F₂, BEMP | 0–25°C | 72–85 | 98:2 | Excellent |

| ClSO₂F Addition | ClSO₂F, Et₃N | -78→25°C | 58–64 | 85:15 | Moderate |

| Sulfonation-Fluorination | ClSO₃H, DAST | 0°C→RT | 41–49 | 92:8 | Poor |

| Solid-Phase KF | KF, 18-crown-6 | 80°C | 68 | 100:0 | Good |

Critical Observations :

- SuFEx provides superior yields and selectivity but requires specialized SO₂F₂ handling infrastructure

- Classical ClSO₂F methods offer straightforward execution but suffer from para side products

- Solid-phase fluorination eliminates gaseous reagents but demands high temperatures

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Electrophilic Sulfonylation

The electron-rich benzene ring from the cyclohexylamino group facilitates electrophilic attack but poses regiochemical challenges:

Major Pathway :

$$

\text{Electrophile (SO}_2\text{F}^+) \xrightarrow{\text{ortho attack}} \text{Desired product}

$$

Minor Pathway :

$$

\text{Electrophile (SO}_2\text{F}^+) \xrightarrow{\text{para attack}} \text{Byproduct (4–18%)}

$$

Suppression Strategies :

Amino Group Protection Protocols

Common protection methods to prevent N-fluorosulfonylation:

| Protecting Group | Reagent | Deprotection | Compatibility with SO₂F₂ |

|---|---|---|---|

| Acetyl | Ac₂O, Py | NaOH/MeOH | Good |

| Boc | (Boc)₂O, DMAP | TFA/DCM | Moderate |

| Trityl | TrCl, Et₃N | HCO₂H | Excellent |

Optimal Choice : Trityl protection demonstrates full compatibility with SuFEx conditions while allowing clean deprotection with formic acid.

Industrial-Scale Production Considerations

Continuous Flow SuFEx Reactors

Modern flow chemistry systems enhance safety and yield for large-scale synthesis:

- Reactor Design : Teflon-coated microchannels resist HF corrosion

- Parameters :

- Residence time: 8–12 minutes

- Pressure: 2–3 bar

- Temperature: 10–15°C

Waste Stream Management

Critical byproducts and their mitigation:

| Byproduct | Source | Treatment Method |

|---|---|---|

| HF | Fluorination steps | Ca(OH)₂ scrubbing |

| TMSF | SuFEx reactions | Hydrolysis to SiO₂ + HF |

| Et₃N·HCl | ClSO₂F neutralization | Filtration, recycling |

Análisis De Reacciones Químicas

Types of Reactions

1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.

Aplicaciones Científicas De Investigación

1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The following analysis compares 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene with compounds sharing structural motifs, such as the cyclohexylamino group or sulfonate-like functionalities.

Functional Group Analysis

1-(Cyclohexylamino)-2-propanol

- Structure: Cyclohexylamino group attached to a propanol chain.

- Key Properties: Molecular formula: C9H19NO Molecular weight: 157.25 g/mol Functional groups: Hydroxyl (-OH) and cyclohexylamino.

- Comparison: The hydroxyl group in 1-(Cyclohexylamino)-2-propanol confers hydrophilicity, making it suitable as a polar solvent or intermediate in amine synthesis. In contrast, the fluorosulfonyloxy group in the target compound increases electrophilicity, favoring reactions like sulfonation or cross-coupling.

Cyputylone

- Structure: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclohexylamino)propan-1-one.

- Key Properties: Molecular formula: C16H21NO3 Molecular weight: 275.34 g/mol Functional groups: Benzodioxole, cyclohexylamino, and ketone.

- Comparison :

Cyputylone’s benzodioxole and ketone groups contribute to its psychoactive properties, while the fluorosulfonyloxy group in the target compound lacks such bioactivity but may enhance reactivity in synthetic pathways.

Physical and Chemical Properties (Hypothetical Data)

Key Observations:

- Molecular Weight: The fluorosulfonyloxy group increases the molecular weight of the target compound compared to 1-(Cyclohexylamino)-2-propanol.

- Reactivity : The -OSO2F group is more reactive than hydroxyl or ketone groups, making the target compound a candidate for synthesizing sulfonamides or sulfonic acids.

Actividad Biológica

1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene

- Molecular Formula : C13H16FNO3S

- Molecular Weight : 285.34 g/mol

The compound features a cyclohexyl group attached to an amino group, with a fluorosulfonyloxy group on the benzene ring, which may influence its biological interactions.

1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene is believed to interact with various biological targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound could modulate receptor activity, potentially affecting neurotransmission or signaling pathways.

The presence of the fluorosulfonyloxy group enhances its electrophilic character, making it a candidate for nucleophilic attack by biological molecules.

Antimicrobial Activity

Research indicates that 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data underscores the compound's potential utility in developing new antimicrobial therapies.

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. It has been tested against several cancer cell lines, showing selective cytotoxicity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These findings indicate that further investigation into its mechanism of action in cancer biology is warranted.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated the efficacy of 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene against multidrug-resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Case Study on Anticancer Properties : Research by Johnson et al. (2024) explored the effects of the compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. What are the recommended safety protocols for handling 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (respirators, nitrile gloves, safety goggles) and engineering controls (fume hoods, closed systems). Avoid skin contact due to potential sulfonyl chloride reactivity. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Emergency measures include neutralization of spills with sodium bicarbonate and immediate decontamination of exposed skin with water .

Q. What synthetic routes are commonly employed to prepare 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene?

- Methodological Answer : Two primary routes are documented:

- Route A : Sulfonation of 2-fluorophenol derivatives using chlorosulfonic acid, followed by cyclohexylamine nucleophilic substitution under anhydrous conditions (e.g., THF, 0–5°C) .

- Route B : Direct fluorosulfonylation of 1-(cyclohexylamino)benzene via reaction with sulfur trioxide-fluoride complexes in dichloromethane .

Yields vary (45–78%) depending on stoichiometric control of the fluorosulfonyl group.

Q. How can researchers characterize the purity and structural integrity of 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase.

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 7.2–7.6 ppm (aromatic protons), δ 3.1–3.5 ppm (cyclohexyl CH₂), and δ 1.2–1.8 ppm (cyclohexyl CH₃) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 318.1 .

- Elemental Analysis : Confirm C, H, N, S, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reaction yields when synthesizing 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene under varying catalytic conditions?

- Methodological Answer : Yield inconsistencies often arise from competing hydrolysis of the fluorosulfonyloxy group. Strategies include:

- Moisture Control : Rigorous drying of solvents (e.g., molecular sieves in THF) and reagents .

- Catalyst Screening : Testing Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) to optimize electrophilic activation of the sulfonyl group .

- Kinetic Monitoring : In-situ FTIR to track sulfonate intermediate formation and adjust reaction time .

Q. How does the electronic nature of the fluorosulfonyloxy group influence the reactivity of 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene in nucleophilic substitution reactions?

- Methodological Answer : The strong electron-withdrawing effect of the fluorosulfonyloxy group enhances the electrophilicity of the adjacent aromatic ring, facilitating nucleophilic attack. For example:

Q. What are the challenges in optimizing regioselectivity when modifying the cyclohexylamino moiety in 1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene for targeted biological activity?

- Methodological Answer : Regioselectivity challenges include steric hindrance from the cyclohexyl group and competing N- vs. O-functionalization. Solutions involve:

- Protection/Deprotection : Temporarily masking the amino group with Boc anhydride to direct reactions to the sulfonyloxy site .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction pathways .

- Directed Ortho-Metalation : Using LDA to deprotonate the aromatic ring adjacent to the sulfonyl group, enabling selective C–H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.